molecular formula C12H16N2O3 B5766644 4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid

4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid

Cat. No. B5766644
M. Wt: 236.27 g/mol
InChI Key: CBZXTQQWIHMSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid, commonly known as DMOBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOBA is a derivative of the amino acid leucine and can be synthesized through a series of chemical reactions. In

Scientific Research Applications

DMOBA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. DMOBA has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, a protein associated with Alzheimer's disease. DMOBA has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, DMOBA has been studied for its potential applications in drug delivery systems and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of DMOBA is not fully understood, but it is believed to work through multiple pathways. DMOBA has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which can lead to a decrease in the production of these molecules. DMOBA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
DMOBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMOBA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DMOBA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DMOBA can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DMOBA in lab experiments is its synthetic accessibility. DMOBA can be synthesized in large quantities with high purity, making it a cost-effective compound for research purposes. However, one limitation of using DMOBA is its limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research on DMOBA. One area of interest is the development of DMOBA-based drug delivery systems for targeted drug delivery. Another area of interest is the synthesis of DMOBA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DMOBA and its potential applications in various fields, including neuroprotection, cancer treatment, and drug delivery.

Synthesis Methods

DMOBA can be synthesized through a multistep chemical reaction process. The synthesis starts with the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base to form 4-(dimethylamino)phenyl]but-3-enoic acid. This intermediate product is then treated with thionyl chloride to form 4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid. The purity and yield of the final product can be improved through various purification methods, such as recrystallization and column chromatography.

properties

IUPAC Name

4-[4-(dimethylamino)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-6H,7-8H2,1-2H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZXTQQWIHMSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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